Product packaging for Biotin sulfone(Cat. No.:CAS No. 40720-05-6)

Biotin sulfone

Cat. No.: B196099
CAS No.: 40720-05-6
M. Wt: 276.31 g/mol
InChI Key: QPFQYMONYBAUCY-ZKWXMUAHSA-N
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Description

Biotin (B1667282) Catabolism and the Formation of Biotin Sulfone

The breakdown of biotin, or biotin catabolism, is a complex process that results in various metabolites, including this compound. This process ensures the homeostatic regulation of biotin levels in the body. The formation of this compound is a specific outcome of one of the major catabolic pathways.

In both mammals and microorganisms, biotin is primarily catabolized through two principal pathways: β-oxidation of its valeric acid side chain and oxidation of the sulfur atom within its heterocyclic ring. nih.govrsc.orgkegg.jpresearchgate.net

The first pathway, β-oxidation, is analogous to the catabolism of fatty acids. It involves the sequential cleavage of two-carbon units from the valeric acid side chain of the biotin molecule. rsc.org This process leads to the formation of key metabolites such as bisnorbiotin (B46279) and tetranorbiotin. nih.govcreative-proteomics.com In microorganisms, the heterocyclic ring of tetranorbiotin can be further cleaved and degraded, a process that is considered quantitatively minor in mammals. nih.govrsc.org

The second major pathway involves the oxidation of the sulfur atom in the tetrahydrothiophene (B86538) ring of biotin. wikipedia.orgkegg.jp This reaction yields three main products: biotin-d-sulfoxide, biotin-l-sulfoxide, and this compound. nih.govrsc.org In mammals, this sulfur oxidation is believed to take place in the smooth endoplasmic reticulum and is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.govrsc.org

Furthermore, these two catabolic pathways are not mutually exclusive. A combination of β-oxidation and sulfur oxidation can occur, resulting in the formation of hybrid metabolites like bisnorthis compound. nih.govrsc.org

This compound was first identified as a minor, naturally occurring metabolite in human urine. capes.gov.brnih.gov Its discovery was part of studies investigating several previously unidentified substances in urine that exhibited binding affinity for avidin (B1170675). capes.gov.br

The definitive identification of this compound was achieved through rigorous analytical chemistry techniques. Researchers confirmed its identity by demonstrating that the unknown substance co-eluted with synthetically created, authentic this compound standards during high-performance liquid chromatography (HPLC). capes.gov.br Further confirmation was obtained using thin-layer chromatography and through a specific colorimetric reaction after derivatization with p-dimethylaminocinnamaldehyde. capes.gov.br

Subsequent research has focused on quantifying the levels of this compound in biological fluids, primarily urine. These studies have shown that the excretion of this compound is directly related to biotin intake. As expected for a metabolite, its urinary concentration increases significantly following the administration of supplemental biotin. capes.gov.br One study involving healthy adults demonstrated a 21-fold increase in the urinary excretion of this compound following intravenous administration of 18.5 µmol of biotin. capes.gov.br Even at a presumed steady state in individuals not taking supplements, this compound is a consistent, though minor, component of excreted biotin-related compounds. capes.gov.br

Table 1: Urinary Excretion of this compound in Healthy Adults

ConditionUrinary Excretion Rate (nmol/h)Percentage of Total Urinary Avidin-Binding Substances
Baseline (Pre-Biotin Administration)0.23.6%
Post-Intravenous Biotin Administration (18.5 µmol)4.2Not Reported
capes.gov.brcapes.gov.bracs.org

The major biotin catabolites found in human urine and plasma are biotin, bisnorbiotin, and biotin sulfoxide (B87167), typically present in molar proportions of about 3:2:1, respectively. nih.gov this compound, along with bisnorbiotin methyl ketone, represents a smaller fraction of the total metabolites. nih.gov Specifically, studies have quantified that this compound accounts for approximately 3.6% of the total biotin metabolites excreted in the urine of healthy individuals under normal conditions. capes.gov.bracs.org The development of advanced analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), continues to facilitate the precise quantification of this compound and other metabolites in biological samples. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O5S B196099 Biotin sulfone CAS No. 40720-05-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3aS,4S,6aR)-2,5,5-trioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O5S/c13-8(14)4-2-1-3-7-9-6(5-18(7,16)17)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFQYMONYBAUCY-ZKWXMUAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1(=O)=O)CCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1(=O)=O)CCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301124523
Record name 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 5,5-dioxide, (3aS,4S,6aR)-
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Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Biotin sulfone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

40720-05-6
Record name 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 5,5-dioxide, (3aS,4S,6aR)-
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URL https://commonchemistry.cas.org/detail?cas_rn=40720-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Biotin sulfone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 5,5-dioxide, (3aS,4S,6aR)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIOTIN SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22451MYQ9X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Biotin sulfone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Enzymatic and Metabolic Roles of Biotin Sulfone

Biotin (B1667282) Sulfone as a Biotin Catabolite in Metabolic Pathways

Biotin undergoes degradation through two primary pathways in mammals: β-oxidation of its valeric acid side chain and oxidation of the sulfur atom in its heterocyclic ring nih.govresearchgate.netcreative-proteomics.com. Biotin sulfone is a product of this sulfur oxidation pathway nih.govresearchgate.netontosight.ai.

The body maintains biotin levels through a "biotin cycle," which involves the uptake of biotin, its covalent attachment to carboxylases by holocarboxylase synthetase (HCS), and its release from degraded proteins by biotinidase nih.govnih.govidentifiers.org. While biotin is primarily excreted in its intact form, a limited degree of catabolism to metabolites such as biotin sulfoxide (B87167) and this compound also occurs creative-proteomics.comontosight.ainih.govacs.org. These catabolites, including this compound, contribute to the total pool of avidin-binding substances found in human serum and urine nih.gov. The presence of these metabolites indicates that biotin undergoes metabolism before excretion, with approximately half of excreted biotin being in a metabolized form nih.gov. The precise cellular sites for some of these catabolic processes, such as the β-oxidation of biotin, remain uncertain, though sulfur oxidation is suggested to occur in the smooth endoplasmic reticulum via an NADPH-dependent process researchgate.net.

Emerging evidence suggests that biotin catabolites may possess biological activities beyond simple degradation products nih.govhmdb.caannualreviews.org. Studies indicate that compounds like bisnorbiotin (B46279) can influence gene expression, hinting at potential "biotin-like" activities in humans nih.gov. Biotin and its catabolites are implicated in modulating cell signaling pathways and transcription factors, contributing to the regulation of over 2000 biotin-dependent genes identified in various human tissues hmdb.caannualreviews.org. This suggests that biotin metabolites may play a role in cellular processes such as signal transduction, gene expression, and chromatin structure, potentially influencing cell proliferation, gene silencing, and cellular responses to DNA repair identifiers.orghmdb.caannualreviews.org.

Studies on Biotin Sulfoxide Reductase

Biotin sulfoxide reductase (BSOR), also known by its E. coli designation BisC, is an enzyme central to the metabolic conversion of biotin sulfoxide back to active biotin acs.orgnih.govontosight.ai. This enzyme belongs to the dimethyl sulfoxide (DMSO) reductase superfamily and is often a molybdenum-containing enzyme nih.govannualreviews.orgpnas.org.

Biotin sulfoxide reductase catalyzes the reduction of d-biotin d-sulfoxide (BSO) to d-biotin, utilizing reducing equivalents typically from NADPH acs.orgacs.orgnih.gov. The enzyme employs a molybdopterin guanine (B1146940) dinucleotide (MGD) cofactor acs.orgnih.gov. Kinetic and spectroscopic studies suggest that BSOR cycles between a mono-oxo-Mo(VI) state and a des-oxo-Mo(IV) state, with the terminal oxo group at the molybdenum center being exchangeable with water and originating from the substrate during redox cycling nih.gov.

While BSOR exhibits a marked preference for BSO, it also demonstrates activity with other oxidizing substrates, including nicotinamide-N-oxide, dimethyl sulfoxide, methionine sulfoxide, and trimethylamine-N-oxide acs.orgfrontiersin.orgfrontiersin.org. Notably, the E. coli BSOR (BisC) has also been identified as having methionine-(S)-sulfoxide reductase activity, specifically reducing the (S) enantiomer of free methionine sulfoxide, suggesting a role in cellular protection against oxidative damage nih.govuniprot.org. However, BSOR is not reduced by biotin itself or by its non-physiological breakdown products like dimethyl sulfide (B99878) and trimethylamine (B31210) nih.gov. The enzyme's mechanism involves hydride transfer from NADPH, utilizing the 4R-hydrogen of the nicotinamide (B372718) ring acs.orgacs.orgnih.gov.

Studies on purified Rhodobacter sphaeroides BSOR have elucidated its kinetic properties. The enzyme follows a Ping Pong Bi-Bi mechanism, characterized by double competitive substrate inhibition by both NADPH and BSO acs.orgacs.orgnih.gov. Kinetic analyses have determined Michaelis constants (Km) and catalytic rates (kcat). For instance, at pH 8, the Km for BSO has been reported as approximately 714 μM, and for NADPH as approximately 65 μM, with a kcat,app of 500 s-1 for NADPH acs.orgnih.gov. The enzyme exhibits pH-dependent activity, with optimal NADPH reduction occurring at acidic pH (around 5) and optimal BSO reduction at a higher pH (around 7) acs.orgacs.org. The E. coli BisC enzyme has shown a kcat of 3.2 min-1 for the reduction of Met-S-SO using benzyl (B1604629) viologen as an artificial electron donor uniprot.org. The enzyme's activity is dependent on molybdenum, as indicated by reduced activity when isolated from tungsten-grown cells acs.orgpnas.orgacs.org.

Biotin sulfoxide reductase activity can be modulated by specific inhibitors. Cyanide has been shown to reversibly inhibit both NADPH:BSO and NADPH:ferredoxin reductase (FR) activities acs.orgacs.orgnih.gov. Diethyl pyrocarbonate (DEPC) treatment leads to irreversible inactivation of the enzyme and release of the molybdenum cofactor, suggesting the involvement of histidine residues in cofactor binding acs.orgacs.orgnih.gov. Furthermore, substrate inhibition by both NADPH and BSO is a documented characteristic of the enzyme's kinetics acs.orgacs.orgnih.gov. Studies on E. coli also indicate that mutations affecting molybdenum assimilation (e.g., chl mutants) can impact BSOR activity, and that molybdate (B1676688) reduction by E. coli can be inhibited by chromate, nitrite, tungstate, and cysteine, with some conditions affecting BSOR activity pnas.org.

Compound List:

Biotin

this compound

Biotin sulfoxide (BSO)

Bisnorbiotin

Tetranorbiotin

Bisnorbiotin methyl ketone

Tetranorbiotin methyl ketone

Biotin L-sulfoxide

Biotin D-sulfoxide

Nicotinamide-N-oxide

Dimethyl sulfoxide (DMSO)

Methionine sulfoxide (MetSO)

Methionine-S-sulfoxide (Met-S-SO)

Methionine-R-sulfoxide (Met-R-SO)

Trimethylamine-N-oxide

NADPH

NADH

Ferricyanide

Methyl viologen

Thioredoxin

Nitrate

Nitrite

Chromate

Tungstate

Cysteine

Diethyl pyrocarbonate (DEPC)

Cyanide

This compound in Enzyme Inhibition Studies

The exploration of novel therapeutic agents often involves identifying and targeting essential enzymes within pathogenic organisms. This compound has emerged as a compound of interest in enzyme inhibition studies, particularly concerning metabolic pathways critical for parasite survival. Research has focused on its potential to inhibit specific enzymes involved in vital biochemical processes, offering insights into potential anti-parasitic strategies.

This compound as a Potential Inhibitor of Dihydroorotase (LdDHOase)

Dihydroorotase (DHOase) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, a metabolic route essential for the synthesis of pyrimidine nucleotides required for DNA and RNA. In the protozoan parasite Leishmania donovani, the dihydroorotase enzyme, denoted as LdDHOase, plays a crucial role in this pathway. Studies utilizing computational methods, including homology modeling and docking, identified this compound as a potential inhibitor of LdDHOase nih.govresearchgate.netresearchgate.net. Subsequent experimental verification using recombinant LdDHOase confirmed its inhibitory activity. This compound was found to inhibit LdDHOase with an inhibition constant (Ki) of 55 μM d-nb.info. This finding positions this compound as a molecule capable of interfering with the pyrimidine synthesis machinery of Leishmania donovani.

InhibitorTarget EnzymeInhibition Constant (Ki)
This compoundLdDHOase55 μM

Implications for Pyrimidine Metabolism and Anti-leishmanial Effects

The inhibition of LdDHOase by this compound has significant implications for understanding and potentially disrupting the pyrimidine metabolism of Leishmania donovani. Pyrimidines are fundamental building blocks for nucleic acids, making their synthesis pathway a vital target for anti-parasitic drug development gla.ac.uk. However, studies have indicated that Leishmania donovani possesses a robust salvage pathway for pyrimidine acquisition, which can compensate for the inhibition of the de novo synthesis pathway nih.govd-nb.info. Consequently, the inhibition of LdDHOase alone did not result in significant parasite growth inhibition in certain experimental conditions, as the parasite could rely on its salvage mechanisms nih.govd-nb.info.

Research suggests that to effectively retard parasite growth and induce cell death, a dual approach targeting both the de novo and salvage pathways simultaneously may be necessary nih.gov. When both pathways are inhibited, parasites exhibit significant DNA damage, leading to parasitic death nih.gov. Therefore, while this compound demonstrates inhibitory potential against a key enzyme in pyrimidine synthesis, its efficacy as a standalone anti-leishmanial agent is limited by the parasite's compensatory mechanisms. Nevertheless, these findings underscore the importance of pyrimidine metabolism as a target and highlight the complex survival strategies employed by Leishmania parasites.

Compound Names Mentioned:

this compound

Dihydroorotase (DHOase)

Leishmania donovani dihydroorotase (LdDHOase)

Biotin Sulfone in Molecular and Cellular Research

Interactions with Biological Systems

Biotin (B1667282) sulfone, as a metabolite of biotin, participates in and influences interactions within biological systems. Its structural modification from biotin alters its chemical properties, leading to distinct behaviors in molecular and cellular environments.

Molecular Interactions, including with Thiol Groups

Biotin derivatives, including biotin sulfone, are known to engage in specific molecular interactions. This compound has been described as potentially forming stable adducts, particularly with thiol groups, due to its unique electronic properties scbt.com. While direct experimental data on this compound's specific interactions with thiol groups is limited in the provided literature, the general principle of modified biotin structures engaging in such interactions is established for related compounds. The chemical modification of biotin to its sulfone form alters the electron distribution within the molecule, potentially influencing its reactivity and binding capabilities with various biological nucleophiles scbt.comontosight.ai.

Selective Binding to Proteins and Influence on Enzymatic Pathways

The chemical structure of this compound, characterized by the oxidation of the sulfur atom in biotin's thiophene (B33073) ring to a sulfonyl group, can affect its ability to bind to proteins ontosight.ai. This modification can lead to selective binding affinities that differ from native biotin. This compound has been employed as a probe in biochemical assays, for instance, to investigate the enzymatic activity of biotin sulfoxide (B87167) reductase, an enzyme involved in biotin metabolism ontosight.ai. Furthermore, biotinylation, a process involving the attachment of biotin or its derivatives to proteins, is a critical modification. Biotinylation of histones, for example, is known to affect chromatin structure and gene expression nih.govannualreviews.orghmdb.camdpi.com. While this compound itself might not be a direct substrate for all biotinylation enzymes, its presence as a metabolite can indirectly influence pathways involving biotinylated proteins.

Kinetic Behavior and Incorporation into Biological Systems

The kinetic behavior of this compound relates to its uptake, distribution, and metabolic fate within cells and organisms. Studies on biotin uptake into various cell types, such as human peripheral blood mononuclear cells (PBMC) and retinal pigment epithelial cells, have characterized saturation kinetics, indicating carrier-mediated transport systems nih.govphysiology.orgphysiology.org. These studies typically report Michaelis-Menten constants () and maximum velocities () for biotin uptake, providing insights into the efficiency and capacity of these transport mechanisms.

Table 1: Representative Biotin Uptake Kinetics in Mammalian Cells

Cell Type (μM) (pmol/mg protein/min)Reference
Human Corneal Epithelial Cells (HCEC)296.2 ± 25.977.2 ± 2.2 nih.gov
Retinal Pigment Epithelial Cells (D407)863.8 ± 66.9308.3 ± 10.7 nih.gov
Human Peripheral Blood Mononuclear Cells (PBMC)0.0026 ± 0.0004 (nM)2.9 ± 0.2 (fmol/10⁶ cells/30 min) physiology.orgphysiology.org

While these values are for biotin itself, they establish the framework for understanding cellular uptake kinetics. Research in yeast has indicated that this compound can inhibit biotin uptake, suggesting it interacts with or competes for biotin transport systems dntb.gov.ua. This competitive inhibition highlights a kinetic interaction of this compound with cellular uptake mechanisms.

This compound in Gene Expression and Cell Signaling Research

Biotin and its metabolites, including this compound, are increasingly recognized for their roles beyond coenzyme functions, extending into the regulation of gene expression and cellular signaling.

Influence on Biotin-Dependent Gene Expression

Biotin plays a critical role in regulating gene expression, with evidence suggesting that over 2,000 biotin-dependent genes have been identified in human tissues nih.govannualreviews.orghmdb.caresearchgate.net. This regulation occurs through several mechanisms, including the modulation of transcription factors and the modification of chromatin structure via histone biotinylation.

Table 2: Identified Histone Biotinylation Sites

HistoneIdentified Biotinylation Sites (Lysine Residues)Reference
H2AK9, K13, K125, K127, K129 nih.govannualreviews.orghmdb.ca
H3K4, K9, K18, (K23) nih.govannualreviews.orghmdb.ca
H4K8, K12 nih.govannualreviews.orghmdb.ca

Biotinylation of histones, a post-translational modification, is mediated by enzymes like holocarboxylase synthetase (HCS) and potentially biotinidase nih.govannualreviews.orghmdb.camdpi.com. This modification is linked to chromatin remodeling, gene silencing, DNA repair, and cell proliferation annualreviews.orgmdpi.com. Biotin supply directly influences the extent of histone biotinylation nih.govannualreviews.orgmdpi.com. Studies have shown that biotin supplementation can increase histone biotinylation, thereby influencing gene expression patterns mdpi.com. Furthermore, biotin can affect gene expression at the post-transcriptional level, impacting the stability or distribution of specific mRNA transcripts nih.govnih.govresearchgate.net. For example, biotin deficiency has been shown to reduce the expression of certain receptors, even when mRNA levels are comparable to control cells, suggesting post-transcriptional regulatory mechanisms are involved nih.govannualreviews.org.

Table 3: Number of Biotin-Dependent Genes Identified

Number of Identified Biotin-Dependent GenesContextReference
>2,000Human lymphoid and liver cells nih.govannualreviews.orghmdb.caresearchgate.net
>200Human peripheral blood mononuclear cells researchgate.net

These findings underscore the significant impact of biotin and its metabolites, such as this compound, on the intricate processes of gene expression and cellular communication.

Compound List:

Biotin

this compound

Biotin sulfoxide

Bisnorbiotin (B46279)

Tetranorbiotin

Biocytin

Biotinyl-AMP

Homobiotin

Desthiobiotin

Oxybiotin

Norbiotin

3-hydroxyisovaleric acid

3-methylcrotonylglycine (B26124)

3-hydroxypropionic acid

2-methylcitric acid

Propionyl-CoA

Succinyl-CoA

Malonyl-CoA

Acetyl-CoA

Pyruvate

Oxaloacetate

L-methylmalonyl-CoA

D-methylmalonyl-CoA

Leucine

Glucokinase

Propionyl-CoA carboxylase

β-methylcrotonyl-CoA carboxylase

Pyruvate carboxylase

Acetyl-CoA carboxylase 1 (ACC-1)

Acetyl-CoA carboxylase 2 (ACC-2)

Holocarboxylase synthetase (HCS)

Biotinidase (BTD)

Sodium-dependent multivitamin transporter (SMVT)

Monocarboxylate transporter 1 (MCT1)

Nuclear factor-kappa B (NF-κB)

Sp1

Sp3

Receptor tyrosine kinases

Interleukin-2 (IL-2)

Histones (H2A, H3, H4)

Biocytin (biotin-ε-lysine)

Lipoic acid

Pantothenic acid

Analytical Methodologies for Biotin Sulfone in Research

Advanced Chromatographic Techniques for Biotin (B1667282) Sulfone Quantification

Chromatographic methods are fundamental for separating biotin sulfone from other biotin metabolites and matrix components, enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing biotin and its derivatives, including this compound. HPLC excels at separating biotin from its analogs, such as dethiobiotin, biotin sulfoxides, and this compound service.gov.uk. However, biotin itself exhibits poor, non-specific absorption in the UV range, necessitating derivatization techniques to enhance sensitivity, especially for the low concentrations typically found in food and biological samples service.gov.uk.

Recent advancements have incorporated fluorescently-labeled avidin (B1170675) to improve the sensitivity of detection in HPLC assays service.gov.ukjst.go.jp. One such method, a European Standard (EN) procedure, utilizes enzymatic extraction followed by derivatization of extracted biotin with fluorescently-labeled avidin to enhance HPLC detection sensitivity service.gov.uk. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also emerged as a powerful tool, offering high sensitivity and specificity for biotin quantification in various matrices, including nutritional products and supplements mdpi.comnih.govresearchgate.net. These LC-MS/MS methods often involve optimized extraction procedures and the use of internal standards, such as deuterated biotin, to compensate for sample losses and ion suppression during analysis nih.govresearchgate.net. An HPLC avidin-binding assay has also been employed for urine analysis, where samples are first chromatographed, and then individual HPLC fractions are analyzed using an avidin-binding assay against authentic standards for each metabolite caldic.com.

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS or LC-MS/MS), provides critical information for the identification and quantification of this compound. MS techniques allow for the determination of molecular weight and structural elucidation through fragmentation patterns. This compound has been characterized by its protonated molecular ion [M+H]+, with observed m/z values reported around 186 and 276, corresponding to its formation jocpr.comjocpr.com.

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are employed for detailed structural analysis and sensitive quantification nih.govresearchgate.netacs.orgresearchgate.net. In studies involving biotinylated cross-linkers, MS analysis has been used to identify oxidation products, noting that biotin can oxidize to sulfoxide (B87167) and sulfone forms, indicated by mass increases preveligelab.org. These methods are vital for confirming the identity and purity of this compound and for quantifying it in complex biological or pharmaceutical samples.

Table 1: Mass Spectrometry Data for this compound

AnalyteObserved m/zIon TypeReference
This compound186[M+H]+ jocpr.comjocpr.com
This compound276[M]+ jocpr.comjocpr.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, is indispensable for the definitive structural characterization of this compound and its derivatives jocpr.comjocpr.comacs.orgacs.orgacs.orgnih.gov. NMR provides detailed information about the molecular structure, including the arrangement of atoms and functional groups.

¹H NMR spectra of this compound exhibit characteristic signals corresponding to the methylene, methane, and ureic protons within specific chemical shift ranges jocpr.comjocpr.com. ¹³C NMR provides further structural insights by identifying the carbon backbone and functional groups. The detailed analysis of these spectra, often performed in solvents like CDCl₃, is crucial for confirming the synthesis and purity of this compound standards acs.orgnih.gov.

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for a this compound Derivative

Proton TypeChemical Shift (δ, ppm)MultiplicityCoupling (Hz)Reference
Aromatic7.36–7.28m- acs.org
NH (Ureic)5.90br s- acs.org
CH₂4.68d15.6 acs.org
CH4.43d8.0 acs.org
CH4.37dd5.0, 8.0 acs.org
CH₂4.15d15.6 acs.org
CH₂3.18dt6.3, 14.4 acs.org
CH₂2.74d13.0 acs.org
CH₂2.52dd5.0, 13.0 acs.org
CH₂2.38d13.7 acs.org
CH₂2.25d13.7 acs.org
CH₂2.08–2.05m- acs.org
CH₂1.96–1.94m- acs.org
CH₂1.66–1.62m- acs.org

Immunoanalytical Approaches for this compound

Immunoanalytical methods leverage the high-affinity interaction between biotin and avidin (or streptavidin) to detect and quantify biotin and its related compounds.

Avidin-binding assays are widely used due to the strong affinity between avidin and biotin (KD ≈ 10⁻¹⁵ M) thermofisher.commdpi.com. These assays can be employed directly or as detection systems in conjunction with other analytical techniques, such as HPLC caldic.com. While specific for biotin, it is important to note that biotin metabolites, including this compound, may bind less efficiently to avidin compared to biotin itself caldic.comresearchgate.net. This differential binding affinity can lead to an underestimation of the total concentration of biotin and its metabolites if only total avidin-binding activity is measured caldic.com.

Endogenous biotin present in biological samples or food matrices can interfere with avidin-biotin based immunoassays. This interference can lead to falsely elevated or decreased assay results, depending on the assay format (e.g., competitive vs. sandwich assays) myadlm.org. Therefore, strategies to mitigate biotin interference, such as serial dilution, using non-biotin-streptavidin-based assays, or direct measurement of biotin concentrations, are crucial myadlm.org. Avidin-biotin technology is also utilized for signal amplification in various immunoassay formats thermofisher.com.

Multiple-Analyte Profiling (MAP) technology, often implemented using platforms like Luminex, allows for the simultaneous analysis of multiple analytes in a single sample. This compound has been utilized as a tool for immobilizing oligosaccharides, enabling their use in MAP assays for analyzing antibody responses acs.orgresearchgate.netresearchgate.net. In these applications, this compound-tagged synthetic oligosaccharides are immobilized on microspheres. These microspheres are then incubated with samples containing antibodies, and the binding is detected using labeled detection reagents, often via fluorescence. The results are typically presented as mean fluorescence intensity (MFI) for each antibody-analyte pair, providing a comprehensive profile of immune reactivity researchgate.net.

Table 3: Example MAP Assay Data for Oligomannoside Reactivity

Microbead Set (BSTO)MAb EB-CA1 (MFI)MAb 5B2 (MFI)MAb B6.1 (MFI)MAb EB-A2 (MFI)
α-1,2-mannobiosideHighLowMediumMedium
α-1,2-mannotetraoseHighLowMediumMedium
β-1,2-mannobiosideMediumHighLowLow
β-1,2-mannotrioseMediumHighLowLow
β-1,2-mannotetraoseMediumHighLowLow

(Note: MFI = Mean Fluorescence Intensity. "High", "Medium", and "Low" are qualitative representations of the signal intensity as described in research contexts for MAP assays. Specific numerical values would depend on the experimental conditions and antibody concentrations.)

Synthesis and Application of Biotin Sulfone in Research Tools

Chemical Synthesis Methodologies for Biotin (B1667282) Sulfone

The construction of the biotin sulfone core structure, particularly with precise stereochemical control, is a key focus of synthetic organic chemistry. Researchers have developed multi-step strategies to achieve this, often starting from readily available chiral precursors.

The synthesis of this compound and its analogues often involves intricate, multi-step sequences designed to build the characteristic fused-ring system and introduce the valeric acid side chain. A notable strategy for synthesizing an analogue, 2-epi-biotin sulfone, commences with the commercially available amino acid L-cysteine. nih.govacs.org This approach leverages the inherent chirality of the starting material to establish the stereochemistry of the final product.

One published synthesis highlights several key transformations. nih.govacs.org The process begins with the conversion of L-cysteine into a key α-amino aldehyde intermediate over four steps. acs.org A critical step in forming the bicyclic core involves an unprecedented tandem S,N-carbonyl migration/aza-Michael/spirocyclization reaction when an enone derived from the starting material is treated with aqueous ammonia. nih.gov This cascade reaction efficiently forms three new sigma bonds and two rings in a single operation. nih.gov During the synthesis, oxidation of a sulfide (B99878) intermediate to the corresponding sulfone is a crucial step. For instance, attempts to perform a Baeyer–Villiger oxidation on a ketone intermediate with m-CPBA unexpectedly led directly to the formation of the sulfone. nih.govresearchgate.net

The introduction of the carbon side chain is another significant challenge. Strategies have employed methods like the Baeyer–Villiger oxidation and oxidative cleavage of cyclohexene (B86901) derivatives using ozonolysis. nih.govresearchgate.net A late-stage Haller–Bauer reaction has also been successfully used for the direct introduction of the carbon side chain onto the sulfone skeleton. nih.govacs.org

A summary of key reaction types employed in the synthesis of a this compound analogue is presented below.

Reaction Type Purpose in Synthesis Key Reagents/Conditions
Proline-catalyzed aldol (B89426) reactionInitial C-C bond formation to build the core structure(S)-proline, CHCl3–DMSO
Tandem S,N-carbonyl migration/aza-Michael/spirocyclizationFormation of the cis-[5–5]-fused ring systemAqueous ammonia
OxidationConversion of the thioether to the stable sulfonem-CPBA
Haller–Bauer ReactionLate-stage, direct introduction of the carbon side chainNot specified

This table summarizes key reaction steps from a reported synthesis of 2-epi-biotin sulfone, starting from L-cysteine. nih.govacs.org

Achieving the correct stereochemistry is paramount in the synthesis of biotin and its derivatives, as biological activity is highly dependent on the spatial arrangement of atoms. Stereoselective synthesis aims to control the formation of stereocenters throughout the reaction sequence. acs.org Cascade reactions are often employed as they can form multiple bonds in a one-pot operation, providing an efficient pathway to complex molecules with defined stereocontrol. nih.gov

In the synthesis of 2-epi-biotin sulfone from L-cysteine, several steps are designed to be highly stereoselective. nih.govacs.org

A direct diastereoselective aldol reaction between an (R)-amino aldehyde and cyclohexanone (B45756) is catalyzed by (S)-proline to yield the (anti-syn)-aldol product as a diastereomeric mixture. nih.govacs.org

The tandem S,N-carbonyl migration/aza-Michael/spirocyclization reaction is instrumental in creating the required cis-fused ring system characteristic of the biotin skeleton. nih.govacs.org

A highly diastereoselective late-stage Haller–Bauer reaction is used to directly install the carbon side chain on the sulfone core. nih.gov This step was reported to proceed with a diastereomeric ratio of 12:1. acs.org

These stereoselective methods ensure that the desired spatial orientation of the substituents on the thiophane ring is achieved, which is crucial for the molecule's intended biological applications.

This compound as a Research Probe and Labeling Agent

The biotin-avidin interaction is one of the strongest non-covalent bonds known in nature, a property extensively exploited in biotechnology. aatbio.com this compound, as a stable derivative, is used to create biotinylated molecules that serve as powerful tools for detection, purification, and analysis in various research fields.

This compound is a key component in strategies for developing diagnostic and research tools for immunology, particularly in the study of carbohydrate antigens. By attaching a this compound tag to synthetic oligosaccharides, these molecules can be easily immobilized on streptavidin-coated surfaces for use in immunoassays. nih.gov

In one study, a this compound strategy was used to prepare biotinylated tri- and tetrasaccharides that mimic mannan (B1593421) epitopes found on the surface of pathogens. nih.gov These biotinylated oligomannosides were then evaluated as antigens for the diagnosis of Crohn's disease and used as haptens coupled to streptavidin to elicit specific polyclonal antibodies in mice. nih.gov The synthesis involved using specific mannosyl thioglycosidic donors to construct the desired oligosaccharide chains before conjugation with the this compound tag. nih.gov

Synthesized Oligosaccharide Linkage Type Intended Application
α-Man-(1→3)-α-Man-(1→2)-α-Man-Biotin SulfoneTri-mannosideAntigen for Crohn's disease diagnosis; Hapten for antibody production
α-Man-(1→3)-α-Man-(1→2)-α-Man-(1→2)-α-Man-Biotin SulfoneTetra-mannosideAntigen for Crohn's disease diagnosis; Hapten for antibody production

This table details the structure and application of this compound-tagged oligomannosides used in immunological research. nih.gov

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a stable hybrid. bionordika.fi Biotin is one of the most widely used labels for protein detection and isolation. bionordika.fi Biotinylation, the process of attaching biotin to a molecule, allows for highly sensitive detection because one streptavidin protein can bind four biotin molecules, amplifying the signal. aatbio.combionordika.fi

This compound serves as a robust tagging agent in these processes. The sulfone group is chemically stable and does not interfere with the high-affinity binding to streptavidin. Reagents incorporating the this compound moiety can be designed with reactive groups, such as N-hydroxysuccinimide (NHS) esters, that readily form covalent bonds with primary amines on proteins and other biomolecules. dojindo.comvectorlabs.com This allows for the straightforward labeling of antibodies, enzymes, and cell surface proteins for a wide range of applications, including affinity chromatography, flow cytometry, and immunoassays. nih.gov The stability of the sulfone linkage ensures the integrity of the tag throughout experimental procedures.

The versatility of this compound and other biotin derivatives enables the creation of a wide array of specialized research tools. These tagged molecules are designed to probe specific biological processes or to isolate particular cellular components.

Oligosaccharide Probes: As mentioned, this compound-tagged oligomannosides have been created to study antibody responses to fungal cell wall components. nih.gov Similarly, biotin-tagged chitosan (B1678972) oligosaccharides (trimers, pentamers, and heptamers) have been synthesized to investigate their immunomodulatory effects on macrophage cells in vitro. nih.gov These probes help elucidate the relationship between carbohydrate structure and immune cell activation. nih.gov

Chemical Cross-linkers: Researchers have synthesized lysine-reactive homobifunctional cross-linkers that incorporate a biotin tag in the middle of the linker. nih.gov These reagents are used in combination with mass spectrometry to study protein structures and protein-protein interactions. The biotin tag allows for the effective enrichment of cross-linked peptides from complex mixtures using streptavidin-coated supports, simplifying subsequent analysis. nih.gov

Nucleic Acid Probes: Biotin can be attached to nucleic acids post-synthesis through chemical reactions, creating non-radioactive probes for hybridization techniques like Northern blots. thermofisher.com Psoralen-biotin, for example, covalently bonds to nucleic acids and has been shown to offer sensitivity equal to or greater than traditional radioactive probes. thermofisher.com These biotin-labeled probes are detected using streptavidin-enzyme conjugates, providing a safer and often faster alternative. thermofisher.commedchemexpress.com

The development of such biotin-tagged molecules continues to be a crucial area of research, providing increasingly sophisticated tools for exploring complex biological systems.

Biotin Sulfone in Advanced Biological Studies

Biotin (B1667282) Sulfone and Immunomodulation Research

Influence on Immune Responses

While biotin sulfone itself is primarily utilized as a chemical linker and immobilization agent, the broader biological context of biotin's role in immune function provides insight into the significance of this molecular class. Biotin is known to play a role in metabolic processes that are intrinsically linked to immune cell function and inflammatory responses mdpi.comnih.govresearchgate.netnih.gov. Biotin deficiency has been observed to impair both humoral and cellular immune responses nih.gov.

Experimental studies have indicated that high doses of biotin can modulate immune cell activity. For instance, ex vivo experiments demonstrated that 600 µg of biotin significantly reduced mitogen-induced proliferation and cytokine production in lymphocytes eatforhealth.gov.au. These findings suggest that biotin can influence immune cell activation and responsiveness, although the precise mechanisms and the direct impact of this compound on these processes require further elucidation. The modulation of inflammatory cytokines and the impact on lymphocyte development and function highlight biotin's intricate connection to immune homeostasis mdpi.comnih.govresearchgate.netnih.govnih.gov.

Immune ParameterObserved Effect of Biotin (High Dose)Reference
Lymphocyte ProliferationReduced (≥33%) eatforhealth.gov.au
Cytokine Production (Mitogen-induced)Reduced eatforhealth.gov.au
Humoral Immune ResponseImpaired (in deficiency) nih.gov
Cellular Immune ResponseImpaired (in deficiency) nih.gov
Pro-inflammatory Cytokine ProductionModulated mdpi.comnih.govresearchgate.net

Applications in Antibody Reactivity Studies

This compound serves as a crucial chemical modification for the synthesis and immobilization of oligosaccharides, making it an indispensable tool for studying antibody reactivity acs.orgebi.ac.ukresearchgate.netacs.orgmedchemexpress.com. Its oxidized sulfur atom offers compatibility with chemical reactions, such as benzyl (B1604629) hydrogenolysis, that might be hindered by the sulfur in native biotin acs.org. This property allows for the precise conjugation of synthetic oligosaccharides to various surfaces, including microspheres and surface plasmon resonance (SPR) sensors acs.orgebi.ac.ukresearchgate.netacs.org.

This strategy has been particularly effective in the analysis of antibody responses against fungal pathogens, such as Candida albicans. By immobilizing synthetic oligosaccharides derived from C. albicans mannan (B1593421) onto avidin-coated surfaces using this compound, researchers can profile the reactivity of antibodies present in patient sera or generated by monoclonal antibodies acs.orgebi.ac.ukresearchgate.netacs.org. Techniques like Luminex multiplex analysis and SPR have been employed to quantify these antibody-antigen interactions, enabling the characterization of immune responses to specific fungal epitopes acs.orgresearchgate.netresearchgate.net. For example, studies have utilized this compound-tagged synthetic oligosaccharides to detect and analyze anti-Candida albicans antibodies and anti-Saccharomyces cerevisiae mannan antibodies (ASCA) acs.orgresearchgate.netresearchgate.net. The binding ratio of this compound to avidin (B1170675) is approximately 0.332 compared to native biotin, a factor considered in assay design caymanchem.com.

Application AreaImmobilization StrategyDetection Method(s)Target Analyte/PathogenResearch FocusReference(s)
ImmunodiagnosticsOligosaccharide immobilization via this compoundLuminex, Surface Plasmon Resonance (SPR)Candida albicans mannan epitopesAnalysis of anti-C. albicans antibody response, validation with monoclonal antibodies acs.orgebi.ac.ukresearchgate.netacs.org
Serological ProfilingThis compound-tagged synthetic oligosaccharidesLuminex, SPRC. albicans and S. cerevisiaeDetection of specific antibodies (e.g., ASCA), characterization of immune responses to fungal glycans acs.orgresearchgate.netresearchgate.net
Glycoantigen Synthesis for ImmunoanalysisThis compound conjugation to synthetic oligosaccharidesImmunoassays (Luminex, SPR)Mannan-derived oligosaccharidesStudy of antigenic properties of fungal mannans, validation of synthetic oligosaccharides as antigens for antibody detection and elicitation acs.orgresearchgate.netacs.org

Potential in Anti-fungal Immune Therapies

While this compound's primary role is in diagnostic and analytical applications, its use in understanding fungal-host interactions indirectly informs potential anti-fungal immune therapies. Research indicates that fungi, particularly Candida species, are auxotrophic for biotin, meaning they require it from the host environment and possess specific uptake systems for its acquisition nih.gov. The Candida biotin transporter, Vht1, has been identified as essential for the virulence of C. albicans during systemic infections and for its intracellular growth within macrophages nih.gov. This dependency suggests that targeting fungal biotin acquisition pathways could represent a novel therapeutic strategy to attenuate fungal infections.

Furthermore, the broader study of immune responses to fungal pathogens highlights the potential for immunomodulatory therapies. For instance, adjunctive immunotherapy with interferon-gamma (IFN-γ) has shown promise in restoring immune function in patients with invasive fungal infections, enhancing the production of cytokines critical for antifungal defense nih.gov. The critical lack of effective antifungal treatments and the growing issue of drug resistance underscore the need for alternative approaches, including those that bolster the host's immune system healthpolicy-watch.news. By enabling detailed studies of fungal glycans and the antibodies they elicit, this compound contributes to a deeper understanding of the immune landscape of fungal infections, paving the way for the development of more effective therapeutic interventions, whether by directly targeting fungal metabolism or by enhancing host immunity.

Compound Names Mentioned:

Compound Name
This compound
Biotin
Avidin
Streptavidin
Oligosaccharides
Mannans
Interferon-gamma
Candida albicans

Q & A

Basic Research Questions

Q. What analytical methods are commonly used to detect and quantify biotin sulfone in biological samples?

  • Methodological Answer : this compound is typically quantified using high-performance liquid chromatography (HPLC) coupled with avidin-binding assays, which exploit avidin’s high affinity for biotin derivatives. Liquid chromatography-mass spectrometry (LC-MS) is also employed for higher specificity, especially in complex matrices like urine or fermentation broth. These methods require careful optimization of separation parameters due to structural similarities between this compound, biotin sulfoxide, and native biotin .

Q. What is the metabolic origin of this compound in humans?

  • Methodological Answer : this compound arises from the oxidative metabolism of biotin, primarily in the liver. Pharmacokinetic studies using radiolabeled biotin in humans reveal that this compound accounts for 1–3% of urinary metabolites after oral or intravenous administration. Its formation is attributed to non-enzymatic oxidation or enzymatic pathways involving cytochrome P450 isoforms, though specific mechanisms remain under investigation .

Advanced Research Questions

Q. How can microbial cell factories be engineered to minimize this compound formation during biotin production?

  • Methodological Answer : Engineering strategies focus on suppressing sulfur oxidation in the biotin synthesis pathway. For example, E. coli strains can be modified to overexpress biotin sulfoxide reductase (BisC), which reduces biotin sulfoxide (BSX) back to biotin, thereby preventing further oxidation to this compound. Auxotrophic selection systems can also identify transporters that enhance BSX import, enabling intracellular conversion to biotin and reducing extracellular oxidation .

Q. What experimental approaches resolve contradictions between this compound’s biological inactivity and its detection as a metabolite?

  • Methodological Answer : While this compound lacks coenzyme activity in carboxylases, its presence in urine suggests partial recycling or alternative metabolic roles. Comparative studies using isotopic tracing in cell cultures (e.g., hepatocytes) and knockout models (e.g., BisC-deficient E. coli) can clarify whether this compound is a terminal metabolite or undergoes further modification. Pharmacodynamic assays assessing its interaction with avidin/streptavidin may also explain its persistence .

Q. What challenges arise in distinguishing this compound from other biotin analogs during chromatographic analysis?

  • Methodological Answer : this compound’s structural similarity to biotin sulfoxide and bisnorbiotin necessitates optimized chromatographic conditions. Reverse-phase HPLC with ion-pairing agents (e.g., trifluoroacetic acid) improves resolution, while tandem MS with multiple reaction monitoring (MRM) enhances specificity. Cross-validation using synthetic standards and enzymatic digestion (e.g., avidin affinity columns) is critical to avoid misidentification .

Q. How can metagenomic libraries be screened to identify proteins that process this compound in microbial systems?

  • Methodological Answer : Functional metagenomic screening employs auxotrophic microbial hosts (e.g., biotin-dependent E. coli) grown on this compound as the sole biotin source. Growth-based selection identifies clones expressing enzymes or transporters capable of metabolizing this compound. Hit validation involves comparative growth assays, proteomic profiling, and heterologous expression in production strains to assess this compound conversion efficiency .

Data Contradiction and Experimental Design Considerations

Q. How do researchers address discrepancies in this compound quantification across different biological models?

  • Methodological Answer : Variations in recovery rates (e.g., urine vs. fermentation broth) are addressed by standardizing sample preparation protocols, such as acid hydrolysis to release protein-bound biotin derivatives. Inter-laboratory variability is mitigated using certified reference materials (CRMs) and cross-platform calibration. Statistical tools like Bland-Altman analysis can quantify measurement biases .

Q. What controls are essential when assessing this compound’s stability in fermentation studies?

  • Methodological Answer : Controls should include (i) abiotic samples (e.g., sterile medium with this compound) to monitor non-enzymatic oxidation and (ii) isogenic strains lacking biotin synthesis genes to distinguish between microbial metabolism and chemical degradation. Time-course experiments under varying oxygen tensions (aerobic vs. microaerobic conditions) further elucidate stability thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.